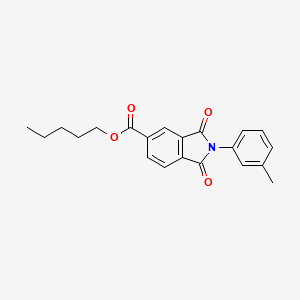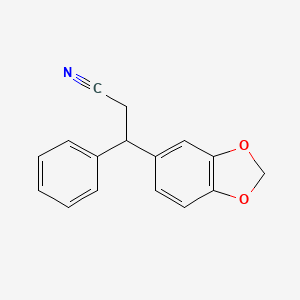![molecular formula C21H34N2O B12485538 1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a dimethyloxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with a suitable benzyl halide, followed by the introduction of the dimethyloxane group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove oxygen functionalities.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, NaBH4 in methanol.
Substitution: NaH in DMF, LiAlH4 in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
4-(4-benzylpiperazin-1-yl)-2,2-dimethyloxane: Similar structure but with variations in the substitution pattern.
Uniqueness
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H34N2O |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H34N2O/c1-20(2)18-21(10-16-24-20,17-19-7-5-4-6-8-19)9-11-23-14-12-22(3)13-15-23/h4-8H,9-18H2,1-3H3 |
Clave InChI |
LVLQQVJWMCQTMB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCN2CCN(CC2)C)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)

![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide](/img/structure/B12485477.png)
![4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)
![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine hydrochloride](/img/structure/B12485511.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485515.png)
![2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12485525.png)

